Baicalein Exhibits 69-Fold Superior Xanthine Oxidase Inhibition Potency vs. Baicalin
In a direct head-to-head comparison of antioxidant mechanisms, baicalein demonstrated a 69-fold higher potency in inhibiting xanthine oxidase compared to its glucuronide analog baicalin. The IC50 for baicalein was 3.12 μM, whereas baicalin exhibited an IC50 of 215.19 μM [1]. The study also ranked wogonin at an intermediate IC50 of 157.38 μM [1]. This stark difference in enzyme inhibition underscores that the aglycone form is essential for this specific activity.
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.12 μM |
| Comparator Or Baseline | Baicalin: 215.19 μM; Wogonin: 157.38 μM |
| Quantified Difference | Baicalein is 69-fold more potent than baicalin. |
| Conditions | Xanthine oxidase inhibition assay (in vitro enzymatic assay) |
Why This Matters
For research targeting xanthine oxidase-dependent pathways (e.g., gout, hyperuricemia, certain oxidative stress models), substituting baicalin for baicalein would require a >60-fold higher concentration to achieve the same enzyme inhibition, fundamentally altering experimental design and interpretation.
- [1] Shieh, D. E., Liu, L. T., & Lin, C. C. (2000). Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin. Anticancer Research, 20(5), 2861-2865. View Source
